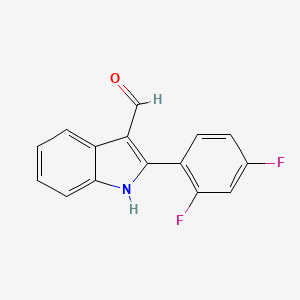

2-(2,4-difluorophenyl)-1H-indole-3-carbaldehyde

Description

Properties

CAS No. |

590390-93-5 |

|---|---|

Molecular Formula |

C15H9F2NO |

Molecular Weight |

257.23 g/mol |

IUPAC Name |

2-(2,4-difluorophenyl)-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C15H9F2NO/c16-9-5-6-11(13(17)7-9)15-12(8-19)10-3-1-2-4-14(10)18-15/h1-8,18H |

InChI Key |

PXNSLJJUUSVASF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(C=C(C=C3)F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation of 2-(2,4-Difluorophenyl)-1H-indole

One of the primary methods to prepare this compound involves the Vilsmeier-Haack reaction . This classical formylation technique introduces an aldehyde group at the 3-position of the indole ring.

- Starting material: 2-(2,4-difluorophenyl)-1H-indole

- Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF)

- Conditions: Typically conducted under reflux or controlled temperature conditions in an inert atmosphere.

- Outcome: The reaction selectively formylates the indole at the 3-position, yielding the target aldehyde with good yields (~70%) as reported in similar indole derivatives synthesis.

This method is widely used due to its straightforwardness and reliability in introducing the formyl group on the indole nucleus.

Palladium-Catalyzed Sonogashira-Type Alkynylation and Cyclization

A more recent and versatile synthetic approach involves a one-pot palladium-catalyzed Sonogashira-type alkynylation followed by base-assisted cycloaddition to construct 2-arylindole frameworks, including this compound derivatives.

- Starting materials: Substituted 2-iodoanilines and terminal alkynes

- Catalyst: Palladium complexes (e.g., Pd(PPh3)2Cl2)

- Base: Typically a mild base such as triethylamine

- Procedure: The Sonogashira coupling forms a diaryl alkyne intermediate, which undergoes intramolecular cyclization to yield the indole core.

- Yields: Reported yields for related 2-arylindole-3-carboxaldehydes are generally high, with isolated yields often exceeding 70%.

Data Tables Summarizing Key Preparation Conditions and Outcomes

Detailed Research Outcomes and Analysis

Reaction Efficiency and Selectivity

- The Vilsmeier-Haack formylation is highly selective for the 3-position of the indole ring, with minimal side reactions reported. The reaction conditions are mild enough to preserve sensitive substituents such as fluorine on the phenyl ring.

- The palladium-catalyzed Sonogashira-type reaction combined with cyclization offers a modular approach, enabling the synthesis of a broad library of 2-arylindole derivatives including fluorinated phenyl groups. Reaction monitoring by HPLC confirms the full conversion of intermediates to the desired indole products.

Functional Group Transformations

- Oxime derivatives formed from the aldehyde are obtained in excellent yields and serve as versatile intermediates for further functionalization, including cyano group introduction. This functionalization expands the chemical space for potential biological activity screening.

- The cyano derivative formation under copper catalysis and ultrasound irradiation is an efficient transformation with high yield and mild conditions, indicating good compatibility with sensitive indole frameworks.

Biological and Synthetic Relevance

- The synthesized this compound and its derivatives have been evaluated for biological activities such as inhibition of nitrite production and NFκB regulation, demonstrating the importance of the synthetic accessibility of these compounds.

- The synthetic methodologies described enable the rapid generation of analogues for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid for nitration, halogens for halogenation

Major Products Formed

Oxidation: 2-(2,4-Difluorophenyl)-1H-indole-3-carboxylic acid

Reduction: 2-(2,4-Difluorophenyl)-1H-indole-3-methanol

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Antifungal Properties

Research has shown that derivatives of 2-(2,4-difluorophenyl)-1H-indole-3-carbaldehyde exhibit antifungal activity against various strains, including Candida albicans. The mechanism involves the inhibition of fungal growth through interference with cell wall synthesis and function .

Anti-inflammatory Effects

Studies indicate that compounds related to this compound can inhibit nitric oxide production and NFκB activation. This suggests potential applications in treating inflammatory diseases . The IC50 values for these compounds indicate significant potency, making them candidates for further development as anti-inflammatory agents.

Cancer Research

The compound has also been evaluated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly through mechanisms that involve apoptosis induction and cell cycle arrest . This opens avenues for its application in cancer therapeutics.

Study 1: Antifungal Activity

A study conducted on a series of indole derivatives highlighted the antifungal efficacy of this compound against Candida species. The compound was tested alongside other antifungals, demonstrating comparable or superior activity. The study utilized a minimum inhibitory concentration (MIC) assay to quantify the effectiveness .

Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce nitrite production in macrophages, indicating its potential as an anti-inflammatory agent. The study detailed the synthesis of various derivatives and their biological evaluations, establishing a structure-activity relationship that could guide future drug design .

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-1H-indole-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of 2-(2,4-difluorophenyl)-1H-indole-3-carbaldehyde and its analogs:

Computational Insights

Density functional theory (DFT) studies, such as those employing the Becke three-parameter hybrid functional (B3LYP), are critical for predicting electronic properties and reaction pathways for fluorinated indoles . For example, exact-exchange terms in DFT improve accuracy in modeling halogenated systems, which could guide synthetic optimization of this compound .

Biological Activity

2-(2,4-Difluorophenyl)-1H-indole-3-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the indole core and subsequent introduction of the difluorophenyl group. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Indole derivatives are often investigated for their anticancer properties. A study on similar compounds demonstrated that modifications to the indole structure could lead to enhanced cytotoxicity against various cancer cell lines . For example, certain indole-based hybrids showed selective activity against cancer cells while exhibiting minimal toxicity towards non-cancerous cells .

Table 1: Summary of Biological Activities

The mechanisms by which indole derivatives exert their biological effects are diverse. For antiviral activity, compounds may inhibit vital enzymes such as integrases or reverse transcriptases through chelation with metal ions in active sites . In cancer therapy, these compounds can induce apoptosis and inhibit cell proliferation by disrupting microtubule assembly or affecting cell cycle regulation .

Case Studies

Several case studies illustrate the potential of indole derivatives in clinical applications:

- HIV Treatment : A derivative similar to this compound was shown to effectively inhibit HIV-1 integrase, suggesting that structural modifications can significantly enhance antiviral efficacy.

- Cancer Therapy : Indole-based compounds have been tested against various cancer cell lines (e.g., MDA-MB-231) showing promising results in inducing apoptosis and inhibiting tumor growth at micromolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.